Therapeutic Index Advantage Over Lomustine and Carmustine in Murine Tumor Models
Semustine demonstrated a 2- to 4-fold higher therapeutic index compared to its parent compound lomustine (CCNU) and analog carmustine (BCNU) in murine tumor models, including Lewis lung carcinoma, spontaneous mouse breast cancer, and B16 malignant melanoma [1]. This indicates a superior margin between efficacy and toxicity in these specific preclinical settings, potentially influencing the selection of semustine for certain in vivo studies.
| Evidence Dimension | Therapeutic Index |
|---|---|
| Target Compound Data | Therapeutic index ratio (Semustine : Lomustine/Carmustine) = 2-4 |
| Comparator Or Baseline | Lomustine (CCNU) and Carmustine (BCNU), baseline therapeutic index normalized to 1 |
| Quantified Difference | 2- to 4-fold higher therapeutic index for Semustine |
| Conditions | In vivo murine models: Lewis lung carcinoma, spontaneous mouse breast cancer, B16 malignant melanoma |
Why This Matters
A higher therapeutic index in relevant preclinical models suggests a potentially wider safety margin, which is a critical factor in selecting compounds for further development or specialized research applications.
- [1] 科普中国. 司莫司汀 (Semustine). 2021 Dec 31. View Source
